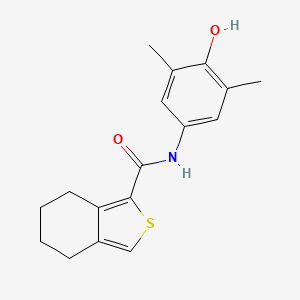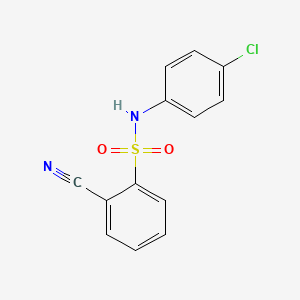![molecular formula C24H19FN4O B5592991 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic aromatic compounds and progressing through a series of condensation, substitution, and cyclization reactions. For instance, compounds with structural similarities have been synthesized by reacting pyrazole derivatives with various substituted acetamides or hydrazides, indicating a possible pathway for the synthesis of the target compound (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular and crystal structure of related pyrazole derivatives has been determined using single-crystal X-ray diffraction, showcasing the typical non-planar configuration of these molecules. For example, a study on a pyrazole derivative revealed its crystallization in a triclinic system with an anti-conformation for the CO double bond relative to the NN single bond, highlighting the complex structural characteristics of these compounds (P. Channar et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide and its derivatives have been explored for their potential antimicrobial properties. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide, closely related to the compound , demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with specific derivatives showing high inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009). Furthermore, novel derivatives synthesized for their antibacterial properties exhibited significant inhibitory concentration values against Escherichia coli, Monilia albican, and Staphylococcus aureus, suggesting potential as antibacterial compounds (Liu et al., 2013).
Anti-inflammatory Activity
Research into derivatives of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide has also unveiled compounds with promising anti-inflammatory activity. A study synthesizing derivatives by reacting pyrazole with various substituted acetamides reported significant anti-inflammatory effects among some compounds, demonstrating the potential of such derivatives in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Environmental Applications
Derivatives of the compound have been employed in environmental applications, such as the extraction of trace amounts of Pb(II) and Cd(II) using functionalized ZnO nanopowders. This novel method, utilizing the chelating properties of these derivatives, highlights their potential in environmental protection and safety measures (Nekouei et al., 2016).
Anticancer Activity
The exploration of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide derivatives in the fight against cancer has shown some compounds to exhibit anticancer activity, particularly against lung cancer. This suggests the potential use of these compounds in developing novel anticancer drugs (Hammam et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O/c1-17-7-9-19(10-8-17)24(30)27-26-15-20-16-29(22-5-3-2-4-6-22)28-23(20)18-11-13-21(25)14-12-18/h2-16H,1H3,(H,27,30)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAGDPRFLKDPX-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)


![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)